Prevalence of Montelukast Sulfoxide as the Primary Impurity Exceeding Regulatory Thresholds in Commercial Products
In a quantitative analysis of 20 commercial montelukast drug product batches from 11 different manufacturers, the sulfoxide impurity was the only impurity found to exceed the ICH Q3B(R2) qualification threshold [1]. Specifically, while other impurities like the cis-isomer, Michael adducts, and methylketone were also detected, their levels remained below the qualification limit in all batches tested. The sulfoxide impurity, however, exceeded the qualification limit in pediatric tablets from 2 companies and in adult tablets from 7 companies, with quantified levels reaching up to 3.6% in some batches (compared to a specification limit of ≤2.0% for drug S-oxide) [2][3]. This demonstrates that Montelukast sulfoxide is not just one of many impurities but the primary and most critical one from a regulatory and quality control standpoint.
| Evidence Dimension | Impurity prevalence in commercial drug products (batches exceeding qualification threshold) |
|---|---|
| Target Compound Data | Exceeded ICH Q3B(R2) qualification threshold in 9 out of 20 commercial batches (7 adult, 2 pediatric). Quantified levels up to 3.6% [2][3]. |
| Comparator Or Baseline | Cis-isomer, Michael adducts I & II, methylketone, methylstyrene: None exceeded the qualification threshold in any of the 20 batches tested [1]. |
| Quantified Difference | Sulfoxide was the sole impurity to exceed the threshold, in 45% of tested batches, versus 0% for all other comparators. |
| Conditions | RP-HPLC analysis of 20 commercial drug product batches from 11 companies, following USP methods. ICH Q3B(R2) qualification threshold applied. |
Why This Matters
This evidence directly informs procurement and analytical strategy: sourcing Montelukast sulfoxide as a reference standard is non-negotiable for any laboratory performing routine impurity testing or method validation, as it is the only impurity that has been demonstrated to breach regulatory limits in a significant fraction of real-world products.
- [1] Emerce, E., Cok, I., & Degen, G. H. (2015). Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. Toxicology Letters, 238(2), 90-99. View Source
- [2] Emerce, E., Cok, I., & Degen, G. H. (2015). Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. Toxicology Letters, 238(2), 90-99. View Source
- [3] Table 6. (n.d.). PMC. Retrieved from PMC database. Data showing Drug S–oxide levels up to 3.6% versus a specification limit of ≤2.0%. View Source
